molecular formula C12H14N2O6P2 B14777947 ([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid

([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid

Cat. No.: B14777947
M. Wt: 344.20 g/mol
InChI Key: UURSWIHHDDMAJY-UHFFFAOYSA-N
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Description

([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid is a complex organic compound that features a bipyridine core with diphosphonic acid groups attached via methylene linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid typically involves the reaction of 2,2’-bipyridine with formaldehyde and phosphorous acid under acidic conditions. The reaction proceeds through the formation of methylene bridges that link the bipyridine core to the diphosphonic acid groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The bipyridine core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can have different properties and applications depending on the specific functional groups introduced during the reactions.

Scientific Research Applications

([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

    Biology: The compound can be used to study enzyme inhibition and protein interactions due to its ability to chelate metal ions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid exerts its effects involves its ability to chelate metal ions. The bipyridine core provides a stable framework for binding metals, while the diphosphonic acid groups enhance the compound’s affinity for metal ions. This chelation can influence various molecular targets and pathways, including enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of diphosphonic acid groups.

    4,4’-Bipyridine: Lacks the methylene and diphosphonic acid groups, making it less versatile in terms of chemical reactivity.

    1-Hydroxyethane-1,1-diphosphonic acid: Contains a single phosphonic acid group and is used in different applications, such as bone resorption inhibition.

Uniqueness

([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid is unique due to its combination of a bipyridine core with diphosphonic acid groups, which provides enhanced chelation properties and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong metal binding and specific reactivity.

Properties

Molecular Formula

C12H14N2O6P2

Molecular Weight

344.20 g/mol

IUPAC Name

[2-[4-(phosphonomethyl)pyridin-2-yl]pyridin-4-yl]methylphosphonic acid

InChI

InChI=1S/C12H14N2O6P2/c15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20/h1-6H,7-8H2,(H2,15,16,17)(H2,18,19,20)

InChI Key

UURSWIHHDDMAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CP(=O)(O)O)C2=NC=CC(=C2)CP(=O)(O)O

Origin of Product

United States

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